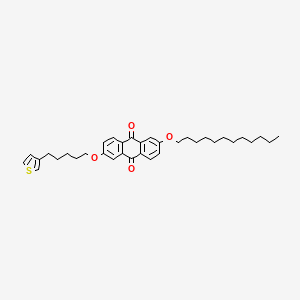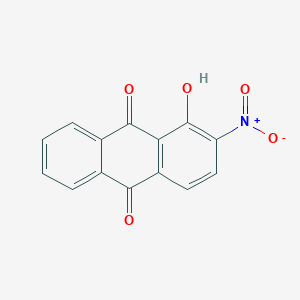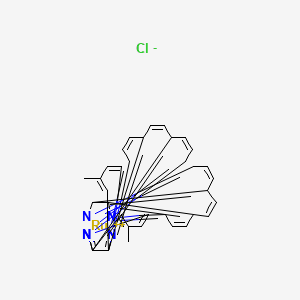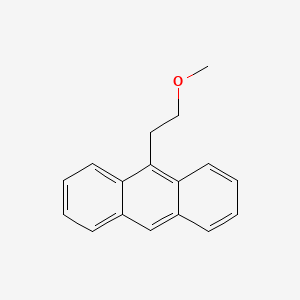
N-(1,10-Phenanthrolin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its metal-binding properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Applications De Recherche Scientifique
N-(1,10-Phenanthrolin-5-yl)acrylamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .
Comparaison Avec Des Composés Similaires
N-(1,10-Phenanthrolin-5-yl)acrylamide can be compared with other similar compounds such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound also binds to metal ions and is used to label thiols.
1,10-Phenanthrolin-5-amine: Used in the synthesis of various phenanthroline derivatives and has applications in organic light-emitting devices.
N-(1,10-Phenanthrolin-5-yl)acetamide: Another phenanthroline derivative with similar metal-binding properties.
This compound stands out due to its unique acrylamide group, which allows for additional chemical modifications and applications in polymer chemistry.
Propriétés
Numéro CAS |
321954-23-8 |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
N-(1,10-phenanthrolin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19) |
Clé InChI |
DEXIAIVWKNJLGP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)


![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)



![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)


